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Abstract
AZD1897 is a potent, ATP-competitive pan-PIM kinase inhibitor that has been investigated for

its therapeutic potential in oncology, particularly in acute myeloid leukemia (AML). The PIM

(Proviral Integration site for Moloney murine leukemia virus) kinases, comprising PIM1, PIM2,

and PIM3, are a family of serine/threonine kinases that play crucial roles in regulating cell

proliferation, survival, and apoptosis. Their overexpression is implicated in the pathogenesis of

various hematological malignancies and solid tumors, making them attractive targets for cancer

therapy. This technical guide provides a comprehensive overview of the discovery and

preclinical development of AZD1897, with a focus on its mechanism of action, in vitro and in

vivo efficacy, and the synergistic effects observed in combination with other targeted agents.

Introduction: The Rationale for PIM Kinase Inhibition
in Oncology
The PIM kinase family is a key downstream effector of multiple signaling pathways, including

the JAK/STAT and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[1]

[2] PIM kinases are constitutively active and their expression is regulated primarily at the

transcriptional and translational levels. They phosphorylate a number of downstream

substrates involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD), thereby

promoting cell survival and proliferation.[1] The three PIM isoforms exhibit a degree of
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functional redundancy, providing a strong rationale for the development of pan-PIM inhibitors to

achieve a more complete and durable therapeutic response.

Discovery of a Novel PIM Kinase Inhibitor: AZD1897
While a specific discovery paper for AZD1897 has not been publicly disclosed, the work by

Dakin et al. (2012) from AstraZeneca on the discovery of novel benzylidene-1,3-thiazolidine-

2,4-dione PIM kinase inhibitors provides significant insight into the potential discovery process

for related compounds like AZD1897.[3] This work highlights a structure-based drug design

approach, utilizing X-ray crystallography to guide the optimization of potent and selective PIM

kinase inhibitors.

Screening and Lead Identification
The discovery process likely initiated with a high-throughput screening (HTS) campaign to

identify chemical scaffolds with inhibitory activity against the PIM kinases. Subsequent hit-to-

lead optimization would have focused on improving potency, selectivity, and drug-like

properties. The general workflow for such a discovery program is outlined below.
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Caption: A generalized workflow for the discovery of a kinase inhibitor.

Preclinical Pharmacology of AZD1897
AZD1897 has been characterized as a potent pan-PIM kinase inhibitor with low nanomolar

activity against all three isoforms.

In Vitro Kinase Inhibition
The inhibitory activity of AZD1897 against the PIM kinases was determined through

biochemical assays.
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Kinase Target IC50 (nM)

PIM1 < 3

PIM2 < 3

PIM3 < 3

Table 1: In Vitro Inhibitory Activity of AZD1897

against PIM Kinases. Data from

MedchemExpress.[4]

In Vitro Cellular Activity in Acute Myeloid Leukemia
Preclinical studies have focused on the activity of AZD1897 in AML, both as a single agent and

in combination with other targeted therapies.

In a study by Meja et al. (2014), AZD1897 demonstrated limited single-agent activity in AML

cell lines and primary patient samples.[5] This suggests that while PIM kinase inhibition can

impact AML cell biology, it may not be sufficient to induce robust cell death on its own in many

contexts.

A significant breakthrough in the preclinical evaluation of AZD1897 came from its combination

with the AKT inhibitor, AZD5363.[5] The combination of AZD1897 and AZD5363 resulted in

synergistic cytotoxicity in AML cell lines and primary AML cells, including putative leukemia

stem cell populations (CD34+CD38-).[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3415237/
https://www.benchchem.com/product/b605747?utm_src=pdf-body
https://www.benchchem.com/product/b605747?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24975213/
https://www.benchchem.com/product/b605747?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24975213/
https://www.benchchem.com/product/b605747?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24975213/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line AZD1897 IC50 (µM) AZD5363 IC50 (µM)
Combination Index
(CI) at ED50

OCI-AML3 >10 1.5 < 1 (Synergistic)

MOLM-13 >10 2.5 < 1 (Synergistic)

Table 2: Synergistic

Cytotoxicity of

AZD1897 and

AZD5363 in AML Cell

Lines. Data extracted

from Meja et al.

(2014).[5] (Note:

Specific CI values

were described as

synergistic (<1) but

not explicitly

quantified in the text).

Mechanism of Synergistic Action
The synergistic effect of combined PIM and AKT inhibition is attributed to the convergence of

these two signaling pathways on the mTOR and MCL1 pathways.[5]
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Caption: Simplified PIM/AKT signaling pathway and points of inhibition.

Dual inhibition of PIM and AKT kinases leads to a more profound downregulation of mTORC1

signaling, as evidenced by decreased phosphorylation of its downstream effectors 4E-BP1 and

S6.[5] Furthermore, the combination results in a marked reduction in the levels of the anti-

apoptotic protein MCL1, a critical survival factor for AML cells.[5]

Experimental Protocols
The following are summaries of the key experimental methodologies employed in the

preclinical evaluation of AZD1897.
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Cell Viability Assays
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay

(Promega). AML cell lines were seeded in 96-well plates and treated with serial dilutions of

AZD1897, AZD5363, or the combination for 72 hours. Luminescence was measured to

determine the number of viable cells. Combination indices (CI) were calculated using the Chou-

Talalay method to assess synergy.[5]

Western Blot Analysis
AML cells were treated with inhibitors for various time points. Whole-cell lysates were prepared,

and proteins were separated by SDS-PAGE and transferred to nitrocellulose membranes.

Membranes were probed with primary antibodies against phosphorylated and total proteins of

interest (e.g., AKT, S6, 4E-BP1, MCL1) followed by secondary antibodies. Protein bands were

visualized using enhanced chemiluminescence.[5]

Flow Cytometry for Apoptosis
Apoptosis was measured by Annexin V and propidium iodide (PI) or DAPI staining followed by

flow cytometric analysis. Cells were treated with the inhibitors for 48 hours before staining and

analysis.[5]

Development Status and Future Directions
As of the latest available information, AZD1897 has been primarily evaluated in preclinical

studies. There is no public record of AZD1897 entering clinical trials. The synergistic activity

observed with AKT inhibitors in AML provides a strong rationale for the continued investigation

of dual PIM/AKT inhibition as a therapeutic strategy. Further studies would be required to

assess the in vivo efficacy, pharmacokinetics, and safety profile of this combination in relevant

animal models before it could be considered for clinical development.

Conclusion
AZD1897 is a potent pan-PIM kinase inhibitor that has demonstrated significant preclinical

activity in acute myeloid leukemia, particularly when combined with an AKT inhibitor. The

discovery and development of AZD1897 underscore the therapeutic potential of targeting the

PIM kinase pathway in cancer. The detailed mechanistic insights into its synergistic effects
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provide a solid foundation for the future exploration of combination therapies involving PIM

kinase inhibitors in hematological malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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